molecular formula C22H19NO2 B13808506 (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethylene CAS No. 22393-64-2

(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethylene

Cat. No.: B13808506
CAS No.: 22393-64-2
M. Wt: 329.4 g/mol
InChI Key: LJJUWMIOBZJDPG-QURGRASLSA-N
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Description

(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene is an organic compound characterized by its unique structure, which includes two phenyl groups, a p-ethylphenyl group, and a nitroethene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene typically involves the reaction of benzaldehyde derivatives with nitroalkenes under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde and nitroethane are reacted in the presence of a base such as piperidine or pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Nitro derivatives such as nitrobenzene.

    Reduction: Amines such as aniline.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and pathways. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenyl-2-nitroethene: Lacks the p-ethylphenyl group, resulting in different chemical and biological properties.

    1,2-Diphenyl-1-(p-methylphenyl)-2-nitroethene: Contains a p-methylphenyl group instead of a p-ethylphenyl group, leading to variations in reactivity and applications.

Uniqueness

(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene is unique due to the presence of the p-ethylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

22393-64-2

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

1-ethyl-4-[(E)-2-nitro-1,2-diphenylethenyl]benzene

InChI

InChI=1S/C22H19NO2/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23(24)25)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+

InChI Key

LJJUWMIOBZJDPG-QURGRASLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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